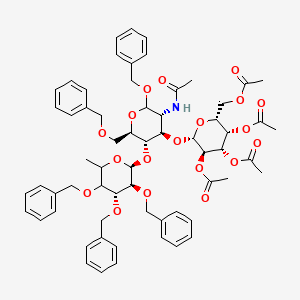
O-Penta-benzyl Lewis A Trisaccharide Tetraacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O-Penta-benzyl Lewis A Trisaccharide Tetraacetate is a complex organic compound with the molecular formula C63H73NO19 and a molecular weight of 1148.25 g/mol. It is an intermediate used in the synthesis of Lewis A Trisaccharide, which plays a crucial role in various cellular functions and is a component of multiplex glycan bead arrays.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of O-Penta-benzyl Lewis A Trisaccharide Tetraacetate involves multiple steps, including the protection of hydroxyl groups, glycosylation reactions, and acetylation. The process typically starts with the selective protection of hydroxyl groups using benzyl groups. This is followed by glycosylation reactions to form the trisaccharide structure. Finally, the compound undergoes acetylation to yield the tetraacetate derivative.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and high-throughput techniques to ensure the efficient and consistent production of the compound.
Análisis De Reacciones Químicas
Types of Reactions: O-Penta-benzyl Lewis A Trisaccharide Tetraacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can occur at the benzyl or acetyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like halides or amines.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
O-Penta-benzyl Lewis A Trisaccharide Tetraacetate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex carbohydrates and glycan arrays.
Biology: The compound is utilized in studies related to cell signaling and glycosylation processes.
Medicine: Research involving this compound includes its potential role in cancer therapy and immunology.
Industry: It is employed in the production of glycan bead arrays for various analytical and diagnostic purposes.
Mecanismo De Acción
The mechanism of action of O-Penta-benzyl Lewis A Trisaccharide Tetraacetate involves its interaction with specific molecular targets and pathways. The compound is known to participate in glycosylation processes, where it acts as a donor molecule in the transfer of sugar moieties to proteins and lipids. This process is crucial for the proper functioning of cellular signaling pathways and immune responses.
Comparación Con Compuestos Similares
Lewis A Trisaccharide: A closely related compound that shares a similar structure but lacks the benzyl and acetyl groups.
O-Penta-benzyl Lewis X Trisaccharide Tetraacetate: Another similar compound with slight variations in the sugar moieties and protective groups.
Uniqueness: O-Penta-benzyl Lewis A Trisaccharide Tetraacetate is unique due to its specific protective groups and acetylation pattern, which make it a valuable intermediate in the synthesis of complex glycans. Its ability to participate in various chemical reactions and its wide range of applications in scientific research further highlight its significance.
Propiedades
Fórmula molecular |
C63H73NO19 |
|---|---|
Peso molecular |
1148.2 g/mol |
Nombre IUPAC |
[(2R,3S,4S,5R,6R)-6-[(3R,4R,5S,6R)-3-acetamido-5-[(2S,3S,4R)-6-methyl-3,4,5-tris(phenylmethoxy)oxan-2-yl]oxy-2-phenylmethoxy-6-(phenylmethoxymethyl)oxan-4-yl]oxy-3,4,5-triacetyloxyoxan-2-yl]methyl acetate |
InChI |
InChI=1S/C63H73NO19/c1-39-53(72-33-46-24-14-8-15-25-46)57(73-34-47-26-16-9-17-27-47)59(74-35-48-28-18-10-19-29-48)62(76-39)82-54-50(37-70-32-45-22-12-7-13-23-45)80-61(75-36-49-30-20-11-21-31-49)52(64-40(2)65)56(54)83-63-60(79-44(6)69)58(78-43(5)68)55(77-42(4)67)51(81-63)38-71-41(3)66/h7-31,39,50-63H,32-38H2,1-6H3,(H,64,65)/t39?,50-,51-,52-,53?,54-,55+,56-,57-,58+,59+,60-,61?,62+,63+/m1/s1 |
Clave InChI |
RAFTURKCAJETID-ZUYJIKPJSA-N |
SMILES isomérico |
CC1C([C@H]([C@@H]([C@@H](O1)O[C@@H]2[C@H](OC([C@@H]([C@H]2O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C)OCC4=CC=CC=C4)COCC5=CC=CC=C5)OCC6=CC=CC=C6)OCC7=CC=CC=C7)OCC8=CC=CC=C8 |
SMILES canónico |
CC1C(C(C(C(O1)OC2C(OC(C(C2OC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C)OCC4=CC=CC=C4)COCC5=CC=CC=C5)OCC6=CC=CC=C6)OCC7=CC=CC=C7)OCC8=CC=CC=C8 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


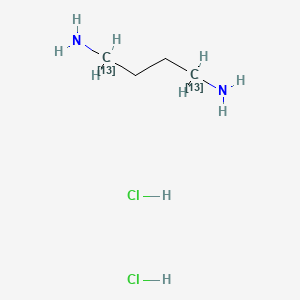

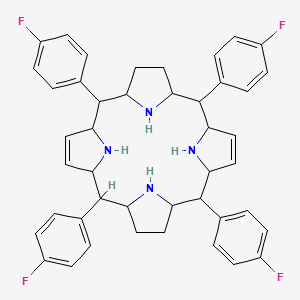

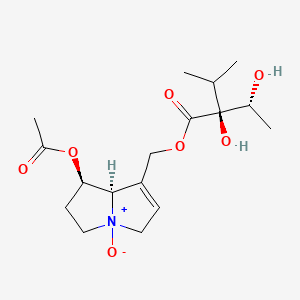
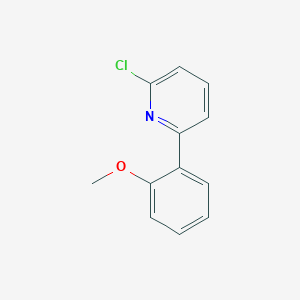
![2-Propenoic acid, 2-[methyl[(2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptyl)sulfonyl]amino]ethyl ester](/img/structure/B13412663.png)





![Acetamide, 2,2,2-trifluoro-N-methyl-N-[[2-(methylamino)-5-[[(4-methylphenyl)sulfonyl]amino]phenyl]methyl]-](/img/structure/B13412715.png)
![4-[[(6S)-6-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-1,3,4,5,6,7-hexahydro-2,2-dioxidobenzo[c]thien-1-yl]methylene]octahydro-alpha,7a-dimethyl-1H-indene-1-acetaldehyde](/img/structure/B13412721.png)
